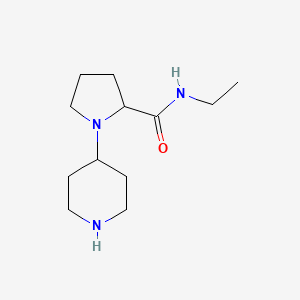![molecular formula C12H12O3S B11810038 4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
4-Propoxybenzo[b]thiophene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxybenzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C12H12O3S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxybenzo[b]thiophene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of Rhodium-catalyzed intramolecular heterocyclization has been reported for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propoxybenzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propoxybenzo[b]thiophene-6-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Propoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Shares a similar core structure but differs in functional groups.
4,4′-Bibenzo[c]thiophene: Another benzothiophene derivative with distinct optical and electrochemical properties.
Uniqueness
4-Propoxybenzo[b]thiophene-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its propoxy group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H12O3S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
4-propoxy-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O3S/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h3,5-7H,2,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
HJBPUPSFIVJOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C=CSC2=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)










